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Compound of Interest

3-Methoxycarbonyl-5-
Compound Name: _ ) )
nitrophenylboronic acid

Cat. No.: B039237

An In-Depth Technical Guide to 3-Methoxycarbonyl-5-nitrophenylboronic Acid: Properties,
Reactivity, and Applications

Introduction

3-Methoxycarbonyl-5-nitrophenylboronic acid is a highly functionalized arylboronic acid that
serves as a critical building block in modern organic synthesis. Characterized by the presence
of two distinct electron-withdrawing groups—a nitro group and a methoxycarbonyl group—at
the meta positions relative to the boronic acid moiety, this compound exhibits unique reactivity
and properties. These electronic features make it an invaluable reagent in medicinal chemistry,
materials science, and catalysis.[1] Its utility is most prominently demonstrated in palladium-
catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, for the construction of
complex biaryl systems.[1] Furthermore, its enhanced Lewis acidity facilitates high-affinity
binding to diols at neutral pH, opening avenues for its use in chemical sensing and
bioconjugation.[1][2] This guide provides a comprehensive overview of its chemical properties,
core applications, and practical methodologies for its use, tailored for researchers and
professionals in drug development and chemical synthesis.

Core Chemical and Physical Properties

The compound is typically a white to off-white crystalline powder.[1] Its fundamental properties
are summarized below, providing a foundational dataset for its application in experimental
design.
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Property Value References
CAS Number 117342-20-8 [LI31[41[5]
Molecular Formula CsHsBNOs [1103114]
Molecular Weight 224.96 g/mol [11[3114]
White to off-white crystalline
Appearance _ [1][3]
powder/solid
Melting Point 224 °C [1]
Purity Typically 295-97% [1114]
3-(Methoxycarbonyl)-5-
nitrobenzeneboronic acid,
Synonyms [1][5]
Methyl 3-borono-5-
nitrobenzoate
Room temperature, in a cool,
Storage [1]

dark, and dry place

Spectroscopic Profile

While actual spectra depend on acquisition conditions, the structure of 3-methoxycarbonyl-5-

nitrophenylboronic acid allows for a confident prediction of its key spectroscopic features.

This analysis is fundamental for reaction monitoring and quality control.

¢ IH NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic

region, characteristic of a 1,3,5-trisubstituted benzene ring. Three aromatic protons would

appear as multiplets or broad singlets at different chemical shifts due to the varied electronic

environments created by the nitro, methoxycarbonyl, and boronic acid groups. A sharp

singlet corresponding to the three protons of the methyl ester group (-OCHs) would be

observed in the upfield region (typically around 3.9-4.1 ppm). The protons on the boronic

acid group (-B(OH)z2) are often broad and may exchange with deuterium in deuterated

solvents, sometimes rendering them invisible.

e 13C NMR: The carbon NMR spectrum would display signals for the eight carbon atoms. This

includes the carbonyl carbon of the ester (typically ~165 ppm), the carbon attached to the
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boron atom, and the four other aromatic carbons, whose shifts are influenced by the
attached functional groups.[6] The methyl carbon of the ester would appear significantly
upfield.

» IR Spectroscopy: The infrared spectrum will be dominated by strong absorption bands
indicating its key functional groups. Expected peaks include a strong C=0 stretch from the
ester (around 1720-1740 cm~1), asymmetric and symmetric N-O stretches from the nitro
group (around 1520-1560 cm~* and 1340-1360 cm™1, respectively), and a broad O-H stretch
from the boronic acid hydroxyl groups (around 3200-3500 cm~1).[7]

e Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the
compound. The molecular ion peak [M]* would be observed at m/z 224.96. Fragmentation
patterns would likely involve the loss of the methoxy group, the entire methoxycarbonyl
group, or the nitro group.

Core Reactivity and Applications

The dual electron-withdrawing nature of the substituents defines the compound's reactivity,
making it a specialized reagent for several advanced applications.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for forming C-C
bonds.[8] 3-Methoxycarbonyl-5-nitrophenylboronic acid serves as an effective coupling
partner with various aryl or vinyl halides.

Causality of Reactivity: The electron-withdrawing groups (EWGSs) on the aromatic ring play a
crucial role. While strong EWGs can decrease the nucleophilicity of the aryl group, potentially
slowing the transmetalation step, they also make the boronic acid more stable and less prone
to protodeboronation, a common side reaction.[9][10] The choice of catalyst, ligand, and base
Is critical to overcome the electronic deactivation and achieve high yields.[9][11] This reaction is
widely used to synthesize complex molecules, including active pharmaceutical ingredients.[1]
[12]

Below is a generalized workflow for the Suzuki-Miyaura catalytic cycle.
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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High-Affinity Diol Recognition

Boronic acids are known to reversibly bind with 1,2- and 1,3-diols to form stable five- or six-

membered cyclic boronate esters.

Causality of Reactivity: The Lewis acidity of the boron atom is paramount for this interaction.
The electron-withdrawing nitro and methoxycarbonyl groups on 3-methoxycarbonyl-5-
nitrophenylboronic acid significantly increase the boron's Lewis acidity. This enhancement
allows for strong binding to diols, such as fructose and catechols, even at neutral pH.[2] This
property is particularly valuable for developing sensors for saccharides and other diol-
containing biomolecules, as well as for bioconjugation techniques.[1][2]

Other Applications

The unique electronic properties of this reagent extend its use to other areas:

o Materials Science: It serves as a building block for creating complex organic molecules used
in the development of novel polymers and materials for sensor technology.[1]

o Catalysis Research: It is utilized in the development of new catalytic systems where its
electronic and structural features can enhance reaction efficiency and selectivity.[1][10]

Synthesis Pathway

While commercially available, understanding the synthesis of arylboronic acids is valuable. A
common laboratory-scale synthesis involves the formation of an organometallic intermediate
from an aryl halide, followed by quenching with a borate ester.

N ot N 1. Mg or n-BuLi y R 2. B(OMe)s 3-Methoxycarbonyl-
Methyl 3-bromo-5-nitrobenzoat (Grignard or Lithiation) |—>| Aryl-MgBr or Aryl-Li |—>| (Trialkyl Borate) Boronate Ester Intermediate 3. Acidic Workup (H:0%) 5-nitrophenviboroniciacig

Click to download full resolution via product page

Caption: General synthetic route for 3-methoxycarbonyl-5-nitrophenylboronic acid.

Safety and Handling
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Proper handling of this chemical is essential to ensure laboratory safety. The compound is

classified as harmful if swallowed and can cause skin and serious eye irritation.[3][13][14]

Hazard Information

Details

References

GHS Pictogram

GHSO07 (Exclamation Mark)

[3]

Signal Word

Warning

[3]

Hazard Statements

H302: Harmful if
swallowed.H315: Causes skin
irritation.H319: Causes serious

eye irritation.

[31013][14]

Precautionary Statements

P264: Wash skin thoroughly
after handling.P280: Wear
protective gloves/eye
protection/face
protection.P301+P312: IF
SWALLOWED: Call a POISON
CENTER/doctor if you feel
unwell.P305+P351+P338: IF
IN EYES: Rinse cautiously with
water for several minutes.
Remove contact lenses, if
present and easy to do.

Continue rinsing.

[13][14]

Personal Protective Equipment (PPE): Always use in a well-ventilated area or under a fume

hood. Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

[14][15] Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a self-validating, step-by-step methodology for a typical cross-coupling

reaction.
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Objective: To synthesize a biaryl compound by coupling 3-methoxycarbonyl-5-
nitrophenylboronic acid with an aryl bromide (e.g., 4-bromotoluene).

Materials:

e 3-Methoxycarbonyl-5-nitrophenylboronic acid (1.2 equivalents)

e 4-Bromotoluene (1.0 equivalent)

o Palladium(ll) acetate (Pd(OAC)z, 2 mol%)

» Triphenylphosphine (PPhs, 4 mol%) or a more advanced ligand like SPhos

e Potassium Carbonate (K2COs), anhydrous (2.0-3.0 equivalents)

o Solvent: Toluene/Ethanol/Water mixture (e.g., 4:1:1 vIv/v)

e Schlenk flask or similar reaction vessel

« Inert gas supply (Argon or Nitrogen)

Procedure:

o Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0
mmol), 3-methoxycarbonyl-5-nitrophenylboronic acid (1.2 mmol), palladium catalyst,
ligand, and base.[9]

¢ Inert Atmosphere: Evacuate the flask and backfill with inert gas. Repeat this cycle three
times to ensure all oxygen is removed.

» Solvent Addition: Add the degassed solvent mixture to the flask via syringe.

o Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous
stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS).

o Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an
organic solvent like ethyl acetate and wash with water and brine.
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 Purification: Dry the organic layer over anhydrous sodium sulfate (Na=S0a), filter, and
concentrate under reduced pressure. The crude product can be purified by flash column
chromatography on silica gel to yield the pure biaryl product.[10]

Conclusion

3-Methoxycarbonyl-5-nitrophenylboronic acid is a sophisticated and versatile reagent
whose value is derived from the precise electronic tuning of its aromatic ring. Its utility in
constructing C-C bonds via the Suzuki-Miyaura reaction and its capacity for high-affinity diol
binding make it an indispensable tool for researchers in drug discovery, diagnostics, and
materials science.[1] A thorough understanding of its properties, reactivity, and handling
procedures, as detailed in this guide, is key to leveraging its full synthetic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b039237?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

